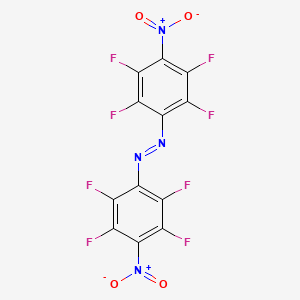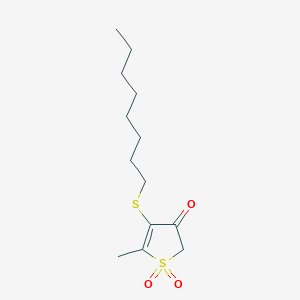
5-Methyl-4-(octylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-(octylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl group, an octylsulfanyl group, and a trione functionality, making it a unique and versatile molecule in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(octylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the Octylsulfanyl Group: The octylsulfanyl group can be introduced through nucleophilic substitution reactions using octylthiol and appropriate leaving groups.
Formation of the Trione Functionality: The trione functionality can be achieved through oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trione functionality, converting it to diols or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Diols, alcohols.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
5-Methyl-4-(octylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 5-Methyl-4-(octylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
類似化合物との比較
Similar Compounds
Thiophene: The parent compound, a simple sulfur-containing heterocycle.
2-Methylthiophene: A methyl-substituted thiophene.
3-Octylthiophene: An octyl-substituted thiophene.
Thiophene-2,5-dione: A thiophene derivative with a dione functionality.
Uniqueness
5-Methyl-4-(octylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the octylsulfanyl group enhances its solubility and potential for functionalization, while the trione functionality provides reactive sites for further chemical modifications.
特性
CAS番号 |
79552-46-8 |
|---|---|
分子式 |
C13H22O3S2 |
分子量 |
290.4 g/mol |
IUPAC名 |
5-methyl-4-octylsulfanyl-1,1-dioxothiophen-3-one |
InChI |
InChI=1S/C13H22O3S2/c1-3-4-5-6-7-8-9-17-13-11(2)18(15,16)10-12(13)14/h3-10H2,1-2H3 |
InChIキー |
LGWOCHQRHLNWFU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSC1=C(S(=O)(=O)CC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


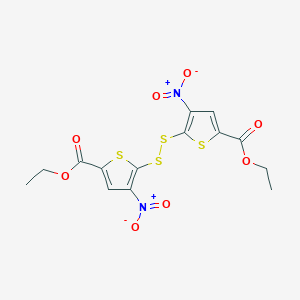
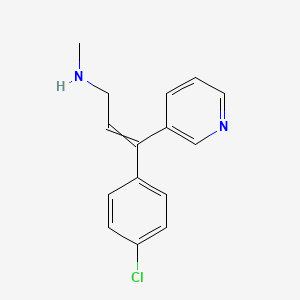
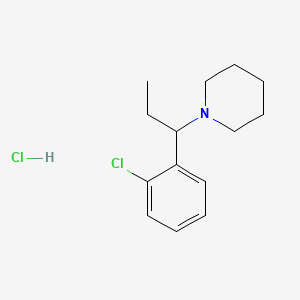
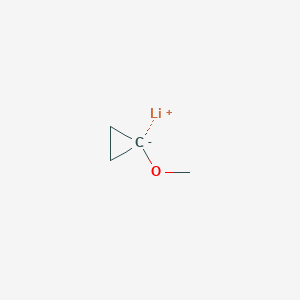
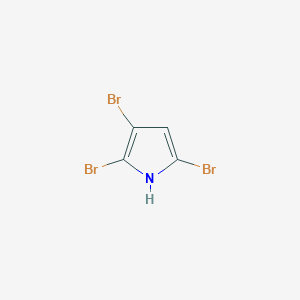

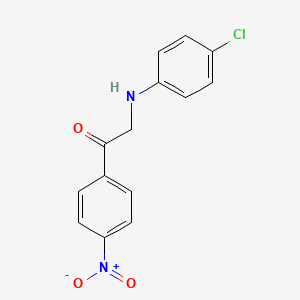

![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)
![2-{[(9H-Carbazol-9-YL)amino]methyl}phenol](/img/structure/B14449515.png)

![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)
